Dextrobupivacaine(1+)

Description

Significance of Enantiomerism in Chemical Pharmacology

Chirality, a term derived from the Greek word for 'hand', describes a fundamental property of molecules that can exist in two non-superimposable mirror-image forms. chiralpedia.comoup.com These mirror-image molecules are known as enantiomers. wikipedia.org While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems of the human body—such as enzymes, receptors, and proteins—can differ significantly. chiralpedia.comnumberanalytics.comnih.gov

This stereoselectivity is a critical factor in pharmacology, as the two enantiomers of a chiral drug can exhibit distinct pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net One enantiomer, termed the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to undesirable or toxic effects. chiralpedia.comwikipedia.org Consequently, the administration of a racemic mixture, which contains equal amounts of both enantiomers, can be viewed as administering two different drugs with potentially different effects. karger.com This understanding has led to a paradigm shift in drug development, with a growing emphasis on the development of single-enantiomer drugs to optimize therapeutic outcomes and enhance safety profiles. numberanalytics.comslideshare.netmusechem.com

Historical Academic Context of Local Anesthetic Chiral Separations

The investigation into the stereoisomers of local anesthetics has been a pivotal area of research aimed at improving drug safety. nih.gov Bupivacaine (B1668057), a potent and long-acting amide local anesthetic, has been used clinically as a racemic mixture. tandfonline.comncats.ioaneskey.com However, reports of its potential for cardiotoxicity spurred investigations into the properties of its individual enantiomers. gmch.gov.in

Early studies in the late 1960s demonstrated that the enantiomers of certain local anesthetics exhibited different durations of action and toxicities. oup.com For bupivacaine, it was discovered that the (S)-(-)-enantiomer (levobupivacaine) possessed a better safety profile, particularly concerning central nervous system and cardiac toxicity, compared to the racemic mixture. nih.govwiley.com This was partly attributed to differences in their pharmacokinetic properties. nih.gov

The advancement of chemical technologies, especially in stereoselective synthesis and analysis, has made the large-scale production of single-enantiomer local anesthetics commercially viable. oup.comnih.gov This technological progress facilitated the "chiral switch," a process where a previously marketed racemic drug is redeveloped as a single enantiomer. nih.govmdpi.comresearchgate.net The development of levobupivacaine (B138063) and ropivacaine (B1680718) (a pure (S)-enantiomer) are prime examples of this trend, offering safer alternatives to racemic bupivacaine. oup.comnih.govmdpi.com

Definition of Dextrobupivacaine(1+) as the (R)-(+) Enantiomer

Dextrobupivacaine(1+) is specifically the (R)-(+)-enantiomer of bupivacaine. nih.govnih.govmdpi.com The nomenclature provides two key pieces of information about its stereochemistry:

(R)-Configuration: The "R" comes from the Latin word rectus (right) and denotes the absolute spatial arrangement of the atoms around the chiral center according to the Cahn-Ingold-Prelog priority rules. nih.gov

(+)-Rotation: The "(+)" symbol, also known as dextrorotatory, indicates that this enantiomer rotates plane-polarized light to the right. nih.gov

It is the conjugate acid of dextrobupivacaine and an enantiomer of levobupivacaine(1+), which is the (S)-(-)-enantiomer. nih.govebi.ac.uk The molecular formula for Dextrobupivacaine(1+) is C₁₈H₂₉N₂O⁺. nih.gov

Interactive Data Table: Properties of Dextrobupivacaine(1+)

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉N₂O⁺ | nih.gov |

| IUPAC Name | (2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide | nih.gov |

| Molecular Weight | 289.4 g/mol | nih.gov |

| ChEBI ID | CHEBI:77459 | nih.govebi.ac.uk |

| Configuration | (R)-(+) | nih.govnih.govmdpi.com |

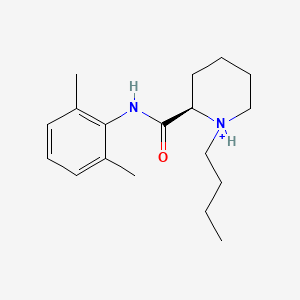

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H29N2O+ |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m1/s1 |

InChI Key |

LEBVLXFERQHONN-MRXNPFEDSA-O |

SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Isomeric SMILES |

CCCC[NH+]1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |

Canonical SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chiral Resolution for Dextrobupivacaine 1+

Chemical Synthesis Pathways of Bupivacaine (B1668057) Enantiomers

The synthesis of bupivacaine as a racemic mixture is the foundational step before the chiral resolution to isolate its dextro- and levo-enantiomers. The common industrial synthesis starts with 2,6-dimethylaniline (B139824) and pipecolic acid. A prevalent method involves the acylation of 2,6-dimethylaniline with a derivative of pipecolic acid.

One established pathway begins with piperidine-2-carboxylic acid (pipecolic acid). The process can be outlined in several key steps:

Activation of Pipecolic Acid : The carboxylic acid group of pipecolic acid is activated, often by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a highly reactive intermediate.

Amidation : The resulting pipecoloyl chloride is then reacted with 2,6-dimethylaniline. This reaction forms the amide bond, yielding (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

N-Alkylation : The final step is the alkylation of the secondary amine in the piperidine (B6355638) ring with a butyl group. This is typically achieved by reacting the amide intermediate with an n-butyl halide, such as 1-bromobutane, to produce racemic bupivacaine.

This synthesis route produces a 50:50 mixture of Dextrobupivacaine(1+) and its S-(-)-enantiomer, Levobupivacaine (B138063). nih.govresearchgate.net This racemic mixture is the substrate for the chiral resolution processes detailed below.

Chiral Resolution Techniques for Dextrobupivacaine(1+) Isolation

The separation of racemic bupivacaine into its constituent enantiomers is a critical step in obtaining the pure Dextrobupivacaine(1+). Several techniques are employed, leveraging the different ways the enantiomers interact with a chiral environment.

Chromatographic Separation Methods (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Various CSPs have been successfully used for the resolution of bupivacaine enantiomers. These include polysaccharide-based columns, protein-based columns, and cyclodextrin-based columns. researchgate.netresearchgate.net The choice of mobile phase, which typically consists of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and a buffer, is crucial for achieving optimal separation. rsc.orgnih.gov Temperature can also be a key variable; adjusting it can enhance selectivity and peak efficiency. cphi-online.com

Capillary electrophoresis (CE) is another effective technique for chiral separation, valued for its high efficiency and low sample consumption. sci-hub.se In CE, chiral selectors are often added to the background electrolyte. Human serum albumin (HSA) and cyclodextrin (B1172386) derivatives have been used as chiral selectors to resolve bupivacaine enantiomers. sci-hub.se

| Method | Chiral Selector/Stationary Phase | Mobile Phase/Electrolyte | Key Findings | Reference(s) |

| HPTLC | Chondroitin (as a chiral mobile phase additive) | Acetonitrile:Water:Methanol (B129727) (16:3:1, v/v/v) with 0.25% chondroitin | Achieved good resolution of (R)- and (S)-bupivacaine. | rsc.orgnih.gov |

| HPLC | Chirex 3020 chiral stationary phase | Not specified | Used for separating enantiomers in human plasma. | researchgate.net |

| HPLC | α-glycoprotein column | Not specified | Part of a three-column system for determining enantiomers in serum. | wikipedia.org |

| HPLC | Cyclosophoraoses (Cys) immobilized on silica (B1680970) | Water:Methanol (80:20, v/v) | Demonstrated good separation for racemic bupivacaine. | nih.gov |

| CE | Human Serum Albumin (HSA) | 50 mM Tris (pH 8) with 50 µM CTAB | Achieved baseline separation in under 4 minutes. | |

| CE | Sulfobutyl ether-β-cyclodextrin | 4mM NH4Ac-NaAc-HAc (pH 4.00) | Baseline separation was achieved in less than 15 minutes. | sci-hub.se |

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. arkat-usa.org This technique involves reacting the racemic mixture (a base, in the case of bupivacaine) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.

For bupivacaine, a common resolving agent is a derivative of tartaric acid. A patented method describes using L-(–)-dibenzoyl tartaric acid (DBTA) to resolve racemic bupivacaine. nih.govresearchgate.net The process generally follows these steps:

The racemic bupivacaine base is dissolved in a suitable solvent, such as a mixture of isopropanol (B130326) and water.

The resolving agent, L-(–)-dibenzoyl tartaric acid, is added to the solution.

The L-(–)-DBTA selectively forms a less soluble salt with the Dextrobupivacaine(1+) enantiomer.

This diastereomeric salt, (R)-bupivacaine-(L)-tartrate, precipitates out of the solution and can be collected by filtration.

The collected salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the pure Dextrobupivacaine(1+) free base. researchgate.net

Further purification, for instance by recrystallization from a solvent like isopropanol, can yield Dextrobupivacaine(1+) with a high enantiomeric excess (ee >99.5%). researchgate.net

The more soluble diastereomeric salt, containing Levobupivacaine, remains in the mother liquor. The undesired enantiomer can be recovered and racemized (converted back to the racemic mixture) for recycling, making the process more economical. researchgate.net

| Resolving Agent | Principle | Outcome | Reference(s) |

| L-(–)-Dibenzoyl Tartaric Acid (DBTA) | Forms a pair of diastereomeric salts with differing solubilities in a solvent system. | The (R)-bupivacaine-(L)-tartrate salt is less soluble and precipitates, allowing for its isolation. | nih.gov |

| Tartaric Acid | Selective precipitation of diastereomeric salts without heating. | Enables a continuous separation process, avoiding thermal degradation of reagents. | researchgate.net |

Enzymatic or Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. For bupivacaine, enzymatic kinetic resolution (EKR) is a relevant approach. In EKR, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. wikipedia.org

Lipases are a class of enzymes commonly used for this purpose. For instance, Candida antarctica lipase (B570770) B (CALB) is known to catalyze the enantioselective hydrolysis or acylation of various substrates. nih.gov In the context of bupivacaine or its precursors, a lipase could be used to selectively acylate the S-(-)-enantiomer (Levobupivacaine) in a racemic mixture, allowing for the separation of the unreacted R-(+)-enantiomer (Dextrobupivacaine).

The general process would involve:

Incubating the racemic bupivacaine with a lipase enzyme in a suitable organic solvent.

Adding an acylating agent (e.g., an acyl donor like vinyl acetate).

The enzyme selectively acylates one enantiomer (e.g., Levobupivacaine) into an amide derivative.

The reaction is stopped, and the unreacted Dextrobupivacaine(1+) can be separated from the acylated Levobupivacaine through standard techniques like chromatography or extraction.

While detailed industrial protocols for the specific enzymatic resolution of bupivacaine are not widely published, the principles are well-established for related chiral amines and amides. Research has demonstrated the highly enantioselective N-acylation of pipecolic acid esters (a precursor to bupivacaine) using Candida antarctica lipase A, highlighting the potential of biocatalysis in this synthetic pathway. This method offers the advantage of mild reaction conditions and high selectivity, contributing to more sustainable pharmaceutical manufacturing. nih.gov

Advanced Stereochemical Characterization and Purity Assessment of Dextrobupivacaine 1+

Spectroscopic Methods for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure of bupivacaine (B1668057). The spectra provide information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the piperidine (B6355638) ring, the butyl group, and the 2,6-dimethylphenyl moiety. researchgate.netmdpi.com While standard NMR can confirm the constitution of Dextrobupivacaine, it cannot typically differentiate between the R- and S-enantiomers directly due to their identical magnetic environments in an achiral solvent.

To achieve stereochemical differentiation using NMR, chiral resolving agents or chiral solvating agents can be employed. These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the identification and quantification of each enantiomer. Although specific data for Dextrobupivacaine(1+) using this technique is not prevalent in public literature, the principle remains a valid approach for stereochemical analysis. magritek.com Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms, which can be used in conjunction with computational modeling to infer the three-dimensional structure and, therefore, the stereochemistry.

A summary of expected NMR signals for the core structure is presented below based on the general structure of bupivacaine and related compounds. awi.desbq.org.brismar.org

Table 1: General Expected NMR Chemical Shifts for Bupivacaine Structure

| Atom Type | Typical Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 7.0-7.2 | Aromatic protons (Ar-H) on the dimethylphenyl ring |

| ¹H NMR | ~3.2 | Proton on the chiral carbon of the piperidine ring (piperidine-H) |

| ¹H NMR | ~2.3 | Methyl protons (-CH₃) on the aromatic ring |

| ¹H NMR | 0.9-1.7 | Protons of the butyl group (-C₄H₉) |

| ¹³C NMR | 120-140 | Aromatic carbons |

| ¹³C NMR | ~170 | Carbonyl carbon (C=O) |

| ¹³C NMR | 50-60 | Carbons of the piperidine ring |

| ¹³C NMR | 10-40 | Carbons of the butyl group |

Note: Actual chemical shifts can vary depending on the solvent and specific salt form.

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic techniques are the cornerstone for determining the enantiomeric purity of chiral compounds like Dextrobupivacaine(1+). High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most widely employed methods. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) The separation of bupivacaine enantiomers is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). researchgate.net CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. tandfonline.comnih.gov

For instance, cellulose tris-3,5-dimethylphenylcarbamate (marketed as Chiralcel OD) has been successfully used to achieve baseline separation of bupivacaine enantiomers. tandfonline.com The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is optimized to achieve the best resolution. tandfonline.com

Table 2: Example HPLC Conditions for Bupivacaine Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Cellulose tris-3,5-dimethyl phenylcarbamate (Chiralcel OD) tandfonline.com | Cyclosophoraose-bonded silica (B1680970) koreascience.krjmb.or.kr |

| Mobile Phase | Hexane-ethyl alcohol (99:1, v/v) tandfonline.com | Water-methanol (80:20, v/v) koreascience.kr |

| Flow Rate | 0.6 mL/min tandfonline.com | 0.9 mL/min koreascience.kr |

| Detection | UV at 220 nm tandfonline.com | UV at 288 nm koreascience.kr |

| Resolution (Rs) | > 1.5 tandfonline.com | Separation Factor (α) = 1.3 koreascience.krjmb.or.kr |

These conditions are for racemic bupivacaine and demonstrate the feasibility of separating Dextrobupivacaine from its S-enantiomer.

Capillary Electrophoresis (CE) CE is another powerful technique for chiral separations, offering high efficiency, speed, and low sample consumption. inlibrary.uznih.gov In CE, a chiral selector is added to the background electrolyte. This selector interacts differently with each enantiomer, leading to different electrophoretic mobilities and, thus, separation. Various chiral selectors have been used for bupivacaine enantiomers, including cyclodextrins and proteins like human serum albumin (HSA). nih.govnih.gov For example, a baseline separation of bupivacaine enantiomers was achieved in under 15 minutes using sulfobutyl ether-beta-cyclodextrin as the chiral selector. nih.gov

Optical Rotation and Circular Dichroism Studies

As an optically active molecule, Dextrobupivacaine(1+) interacts with plane-polarized light, a property that is fundamental to its chiroptical characterization.

Optical Rotation Optical rotation is the property of a chiral substance to rotate the plane of polarized light. google.comgoogle.com The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. Dextrobupivacaine, as its name implies, is dextrorotatory, meaning it rotates the plane of polarized light to the right (+). This is a defining physical property used to identify this specific enantiomer. The specific rotation is a standardized measure recorded under specific conditions of concentration, solvent, temperature, and light wavelength (typically the sodium D-line, 589 nm). google.com

Published values demonstrate this property:

Dextrobupivacaine (free base): [α]D₂₅ = +80° (c=2, in methanol). google.com

Dextrobupivacaine hydrochloride: [α]D₂₅ = +12° (c=2, in H₂O). google.comgoogle.com

The significant difference in rotation between the free base and the hydrochloride salt highlights the influence of the molecular form and solvent on this measurement.

Circular Dichroism (CD) Spectroscopy Circular dichroism (CD) is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orguq.edu.aunih.gov Enantiomers will produce CD spectra that are mirror images of each other. This makes CD a valuable tool for stereochemical analysis. nih.gov

While a detailed conformational analysis of Dextrobupivacaine(1+) using CD spectroscopy is not widely published, the technique is used as a detection method in chromatography. nih.gov By setting an HPLC detector to a wavelength where the enantiomers show a significant CD signal, it is possible to quantify the enantiomeric purity with high specificity. The CD spectrum provides information about the molecule's three-dimensional structure in solution, which is directly related to its R/S configuration. rsc.org

Crystallographic Analysis of Dextrobupivacaine(1+) Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous proof of its absolute stereochemistry. nih.govwikipedia.orglibretexts.org While a specific crystal structure of Dextrobupivacaine(1+) itself is not readily found in publicly available literature, crystallographic principles are central to its purification.

The most common method for obtaining enantiomerically pure Dextrobupivacaine is through chiral resolution, which involves crystallization. This process relies on the reaction of racemic bupivacaine with a chiral resolving agent, such as L-(–)-dibenzoyl tartaric acid. This reaction forms two diastereomeric salts: (R)-bupivacaine-(L)-tartrate and (S)-bupivacaine-(L)-tartrate.

These diastereomers have different physical properties, including solubility. Under optimized conditions (e.g., using isopropanol (B130326)/water as the solvent), the Dextrobupivacaine tartrate salt selectively precipitates from the solution. This crystalline solid can then be isolated, and the pure Dextrobupivacaine free base can be recovered. The efficiency of this crystallization is crucial for achieving high enantiomeric purity (e.g., >99% enantiomeric excess). google.com

Furthermore, studies on related compounds, like levobupivacaine (B138063) hydrochloride, have shown the existence of multiple crystalline forms, or polymorphs. researchgate.net It is plausible that Dextrobupivacaine(1+) and its salts could also exhibit polymorphism, where the molecules pack in different arrangements in the crystal lattice. Each polymorph would have distinct physical properties, making crystallographic analysis important for controlling the solid-state form of the drug substance. The crystal structure of racemic bupivacaine free base has been determined from powder X-ray diffraction data, confirming the chair conformation of the piperidine ring and the intermolecular hydrogen bonding networks that stabilize the crystal lattice. researchgate.net This provides a model for the likely solid-state conformation of the dextro-enantiomer.

Molecular and Subcellular Mechanisms of Dextrobupivacaine 1+ Interaction

Interactions with Voltage-Gated Ion Channels

Molecular Binding Site Characterization (Theoretical and In Vitro)

The binding site for local anesthetics like dextrobupivacaine(1+) within voltage-gated sodium channels has been localized to the inner pore of the channel. frontiersin.org This site is formed by amino acid residues located in the S6 transmembrane segments of domains I, III, and IV of the α-subunit. guidetopharmacology.orgnih.govveteriankey.com Computational models and site-directed mutagenesis studies have identified a critical interaction with a phenylalanine residue in the DIV S6 helix. frontiersin.orgnih.gov This binding is thought to occur within the cytoplasmic-facing portion of the pore. nih.gov

The interaction is not a simple occlusion but involves a complex interplay of hydrophobic and electrostatic forces. The positively charged amine of dextrobupivacaine(1+) is thought to interact with the aromatic residues of the binding pocket. orthobullets.com For the drug to reach this intracellularly located binding site, it must first traverse the cell membrane. veteriankey.com This is facilitated by its ability to exist in both charged and uncharged forms, with the uncharged form being more lipid-soluble. veteriankey.com

Recent research using X-ray crystallography on bacterial voltage-gated sodium channels has provided further insight, identifying a binding site for the volatile anesthetic sevoflurane (B116992) in a membrane-exposed hydrophobic cavity on the intramembrane surface of the channel. biorxiv.org While not directly involving dextrobupivacaine(1+), this finding suggests that interactions with membrane-exposed surfaces may be a more general mechanism for anesthetic drugs, potentially displacing lipid molecules to bind. biorxiv.org Theoretical models also propose the existence of "fenestrations," or side openings in the channel protein, that could provide a hydrophobic pathway for drug access from the lipid bilayer to the pore-binding site. nih.govplos.org

Kinetics of Ion Channel Modulation

The interaction of dextrobupivacaine(1+) with voltage-gated sodium channels is characterized by state-dependent binding, meaning its affinity for the channel changes depending on whether the channel is in a resting, open, or inactivated state. This principle is central to the "modulated receptor hypothesis," which posits that local anesthetics bind with higher affinity to the open and inactivated states of the channel compared to the resting state. frontiersin.org

This state-dependent affinity leads to two distinct types of block:

Tonic Block: This refers to the block of channels in the resting state, which typically requires higher concentrations of the drug. frontiersin.org For bupivacaine (B1668057) enantiomers, tonic block of sodium channels is generally limited. nih.gov

Phasic (Use-Dependent) Block: This is a more prominent feature of dextrobupivacaine(1+) action. google.comgoogle.com With repeated depolarization (i.e., frequent channel use), the drug has more opportunities to bind to the open and inactivated channels, leading to a cumulative increase in block. frontiersin.orgnih.gov Dextrobupivacaine has been shown to induce a more potent tonic and phasic block than its S(-)-enantiomer, levobupivacaine (B138063). google.comgoogle.com

The kinetics of binding and unbinding are crucial. Studies on bupivacaine enantiomers have shown that the development of block during prolonged depolarization is relatively slow. nih.gov However, the rate of development of this inactivated-state block is faster for dextrobupivacaine(1+) compared to levobupivacaine. nih.gov Conversely, recovery from this block is slower for dextrobupivacaine(1+). researchgate.net This slower dissociation from the receptor site contributes to its potent and sustained effect. researchgate.netnih.gov The kinetics can be influenced by factors like pH, which affects the ratio of the charged to the neutral form of the drug. mit.edu

| Kinetic Parameter | Dextrobupivacaine(1+) (R(+)-enantiomer) | Levobupivacaine (S(-)-enantiomer) | Reference |

|---|---|---|---|

| Potency (Tonic & Phasic Block) | More potent (2-3 times greater) | Less potent | google.comgoogle.com |

| Inactivated State Block (at 10 µmol/L) | ~72% inhibition | ~58% inhibition | nih.gov |

| Rate of Inactivated State Block Development (Time Constant) | Faster (~1.84 s) | Slower (~2.56 s) | nih.gov |

| Recovery from Block (Time Constant) | Slower (~981 ms) | Faster (~560 ms) | researchgate.net |

Stereoselective Ion Channel Engagement

The chiral nature of bupivacaine leads to significant differences in how its enantiomers, dextrobupivacaine(1+) and levobupivacaine, interact with ion channels. This stereoselectivity is a key determinant of their differing pharmacological profiles.

Sodium Channels: Dextrobupivacaine(1+) exhibits greater potency and affinity for cardiac sodium channels compared to levobupivacaine, particularly for the inactivated state of the channel. google.comnih.govnih.gov Studies in guinea pig ventricular myocytes showed that R(+)-bupivacaine induced a significantly larger inhibition of the sodium current and had a higher affinity for the inactivated state than the S(-)-enantiomer. nih.gov This stereoselective interaction with the inactivated state is considered a major factor in its higher cardiotoxicity. nih.gov While block of the open state also occurs, it does not appear to be stereoselective. nih.gov In peripheral nerve sodium channels, the stereoselectivity is less pronounced but still present, with R(+)-bupivacaine showing a modestly higher potency for tonic block. nih.gov

Potassium Channels: Stereoselectivity is also evident in the interaction with potassium channels. Dextrobupivacaine(1+) is significantly more potent in blocking certain types of potassium channels than levobupivacaine. researchgate.net For cloned human cardiac delayed rectifier potassium channels (hKv1.5), dextrobupivacaine was found to be approximately seven times more potent than levobupivacaine. researchgate.net In contrast, for HERG potassium channels, levobupivacaine was found to be the more potent blocker. nih.govresearchgate.net The block of flicker K+ channels in peripheral nerves shows a very high degree of stereoselectivity, with R(+)-bupivacaine being about 73 times more potent than S(-)-bupivacaine. nih.gov This high-affinity interaction suggests a tight fit between dextrobupivacaine(1+) and the binding site on this particular channel. nih.gov

| Ion Channel Type | Enantiomer with Higher Potency/Affinity | Approximate Potency Ratio (R(+) vs. S(-)) | Reference |

|---|---|---|---|

| Cardiac Sodium Channel (Inactivated State) | Dextrobupivacaine(1+) | ~1.65 (based on affinity) | nih.gov |

| Peripheral Nerve Sodium Channel (Tonic Block) | Dextrobupivacaine(1+) | ~1.5 | nih.gov |

| Peripheral Nerve Flicker K+ Channel | Dextrobupivacaine(1+) | ~73 | nih.gov |

| Human Cardiac K+ Channel (hKv1.5) | Dextrobupivacaine(1+) | ~7 | researchgate.net |

| Human Cardiac K+ Channel (HERG) | Levobupivacaine | ~0.7 (Dextro- less potent than Levo-) | nih.gov |

Membrane Biophysics and Lipid Bilayer Interactions

Before dextrobupivacaine(1+) can interact with its target ion channels, it must first associate with and traverse the lipid bilayer of the cell membrane. Its physicochemical properties as an amphiphilic molecule are central to this process.

Effects on Lipid Bilayer Physicochemical Properties (In Vitro Models)

Membrane Fluidity: Local anesthetics are generally considered to increase membrane fluidity. nih.gov By inserting themselves between phospholipid molecules, they can disrupt the ordered packing of the lipid acyl chains, leading to a more disordered or fluid state. nih.govucdavis.edu This effect can be measured in vitro using techniques like fluorescence polarization. nih.gov Studies have shown that bupivacaine can significantly alter the fluidity of biomembranes, particularly those containing cardiolipin. nih.gov However, some studies using different model systems have reported that certain anesthetics can decrease fluidity or increase the order of lipid chains near the membrane surface. rsc.orgnih.gov

Bilayer Thickness and Area per Lipid: The partitioning of amphiphilic molecules into the bilayer can alter its structural dimensions. Molecular dynamics simulations of various anesthetics have shown they can induce an increase in the area per lipid molecule and a corresponding decrease in bilayer thickness. nih.govfrontiersin.org This membrane expansion is a classic proposed mechanism for anesthetic action. veteriankey.com Conversely, other small molecules have been shown to increase membrane thickness and decrease fluidity. rsc.org The specific effect of dextrobupivacaine(1+) likely depends on its concentration and the specific lipid composition of the model membrane being studied. The enantiomers of bupivacaine may interact differently with chiral components in the lipid bilayer, potentially leading to stereospecific modifications of membrane properties. nih.gov

These alterations to the lipid environment can indirectly influence the function of embedded membrane proteins, like ion channels, by changing the lateral pressure profile within the membrane, which can affect the conformational stability of the protein. frontiersin.orgnih.gov

Theoretical Models of Membrane Penetration

The ability of Dextrobupivacaine(1+) to block nerve conduction is contingent upon its capacity to traverse the lipid-rich neuronal membrane to reach its intracellular target, the voltage-gated sodium channel. The primary theoretical framework explaining this transit is the pH-partition hypothesis. aneskey.com Local anesthetics like Dextrobupivacaine(1+) are weak bases and exist in equilibrium between a lipid-soluble, uncharged (free base) form and a water-soluble, protonated (cationic) form. aneskey.com The uncharged base is crucial for penetrating the lipoprotein diffusion barriers of the nerve membrane. aneskey.com

Once administered, the equilibrium shifts, allowing the nonionized form to diffuse across the cell membrane. Inside the axoplasm, the intracellular environment is typically more acidic, which promotes the re-equilibration of the molecule back into its positively charged, cationic form. aneskey.com This charged Dextrobupivacaine(1+) cation is the active species that binds to the sodium channel receptor from the cytoplasmic side. semanticscholar.org While the uncharged form facilitates membrane transit, some models also suggest that the positively charged form can interact directly with anionic phospholipids (B1166683) within the membrane, potentially influencing membrane structure and fluidity. nih.gov The efficiency of membrane penetration can be influenced by the drug's lipid solubility; however, excessive lipid solubility may paradoxically hinder net penetration by causing the drug to become sequestered within the lipid bilayer. aneskey.com

Intracellular Signaling Pathway Modulation (In Vitro Studies)

Beyond its effects on ion channels, in vitro studies have shown that Dextrobupivacaine(1+) can influence fundamental cellular processes, notably inducing apoptosis, or programmed cell death. uva.nlcore.ac.uk These cytotoxic effects are generally observed at concentrations that may occur during specific clinical applications and are distinct from the mechanism of sodium channel blockade. uva.nlnih.gov

In vitro exposure to bupivacaine has been consistently shown to trigger apoptosis in various cell types, including neuronal cells and chondrocytes. nih.govmdpi.com The primary mechanism implicated is the intrinsic, or mitochondrial, pathway of apoptosis. uva.nlnih.gov This pathway is controlled by a family of cysteine proteases known as caspases, which act as initiators and executioners of the cell death program. uva.nl

Research demonstrates that bupivacaine exposure leads to the activation of initiator caspase-9. nih.govnih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway and occurs following its recruitment to a protein complex called the apoptosome. uva.nl Subsequently, caspase-9 activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. uva.nlnih.gov This cascade is regulated by the Bcl-2 family of proteins, and bupivacaine has been shown to disrupt the balance of these proteins, favoring a pro-apoptotic state.

Table 1: Summary of Dextrobupivacaine(1+)-Induced Apoptotic Pathway Modulation in In Vitro Models

| Apoptotic Component | Observed Effect | Key Finding |

| Overall Process | Induction of Apoptosis | Triggers programmed cell death in various cell lines independent of sodium channel blockade. uva.nlnih.gov |

| Key Pathway | Activation of Intrinsic (Mitochondrial) Pathway | The primary route for bupivacaine-induced apoptosis involves mitochondrial-mediated events. nih.gov |

| Caspase-9 | Activation / Cleavage | Increased activity indicates the formation of the apoptosome and initiation of the caspase cascade. uva.nlnih.govnih.gov |

| Caspase-3 | Activation | As a key executioner caspase, its activation leads to the final stages of cell death. nih.gov |

| Cytochrome c | Release from Mitochondria | Translocation to the cytosol is a critical trigger for apoptosome assembly and caspase-9 activation. uva.nl |

Mitochondria are central to the cytotoxic effects of Dextrobupivacaine(1+) observed in vitro. nih.gov These organelles are critical hubs that integrate death signals and execute the apoptotic program. uva.nl The interaction of Dextrobupivacaine(1+) with mitochondria leads to several detrimental events.

A primary effect is the disruption of mitochondrial function, including the inhibition of the electron transport chain and a subsequent reduction in ATP synthesis. uva.nlresearchgate.netnih.gov Specifically, bupivacaine has been shown to inhibit carnitine-acylcarnitine translocase, which is essential for the transport of long-chain fatty acids required for beta-oxidation and energy production in mitochondria. researchgate.net This impairment of cellular bioenergetics contributes significantly to cytotoxicity.

Furthermore, Dextrobupivacaine(1+) can induce a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This depolarization is a key event that can lead to mitochondrial swelling, the opening of permeability transition pores, and the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol. uva.nlnih.gov The release of cytochrome c is a point of no return, committing the cell to apoptosis via the activation of the caspase cascade. uva.nl

Table 2: Effects of Dextrobupivacaine(1+) on Mitochondrial Parameters in In Vitro Studies

| Mitochondrial Parameter | Effect of Dextrobupivacaine(1+) | Consequence |

| Energy Production | Inhibition of ATP Synthesis | Impairs cellular homeostasis due to bioenergetic failure. researchgate.netnih.gov |

| Substrate Transport | Inhibition of Carnitine-Acylcarnitine Translocase | Prevents transport of fatty acids into mitochondria, disrupting β-oxidation. researchgate.net |

| Membrane Potential (ΔΨm) | Depolarization / Decrease | Compromises the integrity of the electron transport chain and promotes apoptosis. nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Increased Production | Contributes to oxidative stress and cellular damage. nih.gov |

| Membrane Integrity | Release of Cytochrome c | Triggers the assembly of the apoptosome and activation of caspase-9 in the cytosol. uva.nl |

Computational and Theoretical Structure Activity Relationship Sar Studies of Dextrobupivacaine 1+

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Dextrobupivacaine(1+), and its protein target. chula.ac.thnih.gov These methods help in understanding the binding modes, affinities, and the dynamic behavior of the ligand-protein complex.

Molecular Docking:

Research has indicated that local anesthetics like bupivacaine (B1668057) interact with specific residues within the pore of voltage-gated sodium channels. The protonated amine of Dextrobupivacaine(1+) is thought to form a crucial hydrogen bond with a specific amino acid residue in the channel's S6 segment. The aromatic ring of the molecule typically engages in hydrophobic interactions with surrounding residues.

Table 1: Key Interacting Residues of Local Anesthetics with Voltage-Gated Sodium Channels (Hypothetical for Dextrobupivacaine(1+))

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Phenylalanine, Tyrosine |

| Hydrophobic Interactions | Isoleucine, Leucine, Valine |

| Cation-π Interactions | Phenylalanine, Tyrosine |

This table is illustrative and based on general knowledge of local anesthetic binding. Specific residues for Dextrobupivacaine(1+) would require dedicated docking studies.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a dynamic view of the ligand-protein interaction over time, offering insights into the stability of the binding pose and the conformational changes in both the ligand and the protein. mdpi.comnih.govfrontiersin.org For Dextrobupivacaine(1+), MD simulations can reveal how the molecule orients itself within the binding pocket and how these interactions evolve. Studies on related local anesthetics have shown that the flexibility of the ligand and the dynamic nature of the protein are critical for binding. nih.gov

For instance, MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, these simulations can help identify water molecules that may mediate interactions between the drug and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For Dextrobupivacaine(1+) and its analogs, QSAR models can be developed to predict their anesthetic potency or other pharmacological properties based on their physicochemical descriptors.

A typical QSAR model takes the form of an equation:

Biological Activity = f (Molecular Descriptors)

Where the molecular descriptors can include properties like:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of the molecule.

Number of Hydrogen Bond Donors and Acceptors.

Electronic parameters.

While a specific QSAR model for Dextrobupivacaine(1+) is not publicly detailed, studies on local anesthetics have generally shown that lipophilicity (LogP) is a crucial determinant of anesthetic potency. A higher LogP often correlates with increased potency, as it facilitates the partitioning of the drug into the nerve membrane.

Table 2: Physicochemical Properties of Dextrobupivacaine(1+) Relevant to QSAR

| Property | Value | Source |

| Molecular Formula | C18H29N2O+ | PubChem |

| Molecular Weight | 289.4 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 289.227988553 Da | PubChem |

| Topological Polar Surface Area | 33.5 Ų | PubChem |

| Formal Charge | +1 | PubChem |

Data sourced from PubChem CID 6992031. nih.gov

These descriptors can be used as variables in a regression analysis to build a predictive QSAR model for a series of related compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For Dextrobupivacaine(1+), understanding its preferred conformations is essential, as the three-dimensional shape of the molecule is critical for its interaction with its biological target. nih.govcore.ac.uk

The energy landscape of a molecule describes the potential energy of the molecule as a function of its conformational coordinates. The low-energy conformations are the most likely to be populated at physiological temperatures and are often the ones responsible for biological activity.

Computational methods like molecular mechanics and quantum mechanics can be used to calculate the energies of different conformers and to map out the energy landscape. For Dextrobupivacaine(1+), the key rotatable bonds are in the butyl chain and the linker between the piperidine (B6355638) ring and the anilide group. Rotation around these bonds gives rise to a multitude of possible conformations.

Table 3: Torsional Angles Defining Key Conformations of Dextrobupivacaine(1+) (Hypothetical)

| Torsional Angle | Description |

| τ1 (C-C-N-C) | Rotation of the butyl group |

| τ2 (C-C(O)-N-C) | Rotation around the amide bond |

| τ3 (N-C-C-C) | Conformation of the piperidine ring |

This table illustrates the key torsional angles that would be analyzed in a conformational study.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons in a molecule and can be used to predict its reactivity. frontiersin.org For Dextrobupivacaine(1+), these calculations can help to understand its chemical properties and how it interacts with its environment at an electronic level.

Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties, including:

Molecular Electrostatic Potential (MEP): The MEP map shows the regions of positive and negative electrostatic potential on the surface of the molecule. For Dextrobupivacaine(1+), the positive potential would be concentrated around the protonated amine, indicating a site for interaction with negatively charged residues in the receptor.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are important indicators of a molecule's chemical reactivity and kinetic stability.

Atomic Charges: Calculating the partial charges on each atom can provide insights into the charge distribution and potential sites for electrostatic interactions.

A computational study on the antioxidant activity of bupivacaine indicated that the -C-H group at position 2 of the piperidine ring could be a site for reaction with free radicals. frontiersin.org This suggests that electronic structure calculations can provide valuable information about the chemical reactivity of Dextrobupivacaine(1+).

Table 4: Calculated Electronic Properties of Bupivacaine (as a proxy for Dextrobupivacaine(1+))

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Indicator of chemical reactivity |

| Dipole Moment | Measure of the overall polarity of the molecule |

Specific values would require dedicated quantum chemical calculations for Dextrobupivacaine(1+).

Advanced Analytical Methodologies for Dextrobupivacaine 1+ Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC stands as a cornerstone for the enantiomeric separation of chiral compounds like Dextrobupivacaine(1+). csfarmacie.cz The development of a successful HPLC method hinges on the careful selection of the stationary phase, optimization of the mobile phase, and the use of appropriate detection techniques. numberanalytics.com

Stationary Phase Selection for Enantiomeric Separation

The resolution of enantiomers in HPLC is primarily achieved through the use of chiral stationary phases (CSPs). csfarmacie.cz These phases create a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for their broad enantiomeric recognition capabilities. phenomenex.com For instance, a study on the separation of Bupivacaine (B1668057) enantiomers utilized a stationary phase of O,O'-bis[4-terc-butyl-benzoyl]-N,N'-diallyl-L-tartar diamide (B1670390) immobilized in silica (B1680970) (Kromasil® CHI-TBB). researchgate.net The choice of CSP is critical and often involves screening various phases to find the one that provides the best selectivity and resolution for the specific enantiomers. phenomenex.com The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that a stable diastereomeric complex between the analyte and the CSP requires at least three points of interaction. csfarmacie.cz

Immobilized polysaccharide stationary phases offer an advantage over coated phases as they are covalently bonded to the silica support, providing greater stability and compatibility with a wider range of solvents. phenomenex.com

Mobile Phase Optimization and Chromatographic Conditions

The mobile phase composition plays a crucial role in optimizing the separation of enantiomers. mastelf.com Key parameters that are adjusted include the type and ratio of organic modifiers, the pH of the aqueous component, and the use of additives. mastelf.comresearchgate.net For the separation of Bupivacaine enantiomers, investigations have focused on optimizing mobile phase composition, pH, and flow rate. researchgate.net

The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. chromatographyonline.com For basic compounds like Dextrobupivacaine(1+), operating at a pH that keeps the analyte in a consistent ionization state is important for reproducible results. The choice of organic modifier (e.g., acetonitrile (B52724), methanol) and its proportion in the mobile phase affects the retention time and resolution of the enantiomers. mastelf.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to improve the separation of complex mixtures and reduce analysis time. numberanalytics.com

Interactive Table: HPLC Mobile Phase Parameters

| Parameter | Description | Common Choices for Chiral Separations |

| Organic Modifier | A solvent mixed with the aqueous phase to control the retention of analytes. | Acetonitrile, Methanol (B129727), Ethanol (B145695), Isopropanol (B130326) |

| Aqueous Phase | Typically water, often with a buffer to control pH. | Deionized Water, Buffer solutions (e.g., phosphate, acetate) |

| pH | Affects the ionization state of the analyte and stationary phase. | Adjusted based on the pKa of the analyte and the stability of the CSP. chromatographyonline.com |

| Additives | Can improve peak shape and selectivity. | Acids (e.g., formic acid, trifluoroacetic acid), Bases (e.g., diethylamine) |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min for analytical HPLC. |

| Temperature | Can influence selectivity and viscosity of the mobile phase. | Often controlled between 20-40°C. |

Detection Techniques (e.g., UV, Mass Spectrometry)

Following separation by the HPLC column, the eluted enantiomers must be detected. Ultraviolet (UV) detection is a common and robust method used in HPLC. chromatographyonline.com For compounds like Bupivacaine that contain a chromophore, UV detection provides good sensitivity. nih.gov A study on the simultaneous quantification of ropivacaine (B1680718) and bupivacaine in human plasma utilized UV detection, achieving a limit of quantification of 8 ng/mL for bupivacaine. nih.gov The selection of the detection wavelength is critical for maximizing sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. For the analysis of a racemic mixture of bupivacaine, a UV detector was set at a wavelength of 270 nm. researchgate.net

Mass Spectrometry (MS) coupled with HPLC (LC-MS) offers higher selectivity and sensitivity, especially for analyzing samples in complex matrices. eag.com MS detection identifies compounds based on their mass-to-charge ratio, providing structural information and confirmation of the analyte's identity. wikipedia.org This technique is particularly valuable when dealing with low concentrations or when co-eluting impurities are present. americanpharmaceuticalreview.com

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2-μm particle sizes. This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. hplc.eu The principles of method development for UPLC are similar to HPLC, involving the optimization of stationary and mobile phases. nih.gov

The migration of an existing HPLC method to a UPLC method can lead to substantial improvements in laboratory productivity and reduced solvent consumption. For pharmaceutical analysis, UPLC has been shown to provide separations of at least the same quality as HPLC but in a fraction of the time. hplc.eu A validated UPLC method for the quantification of erythropoietin demonstrated a retention time of less than 4 minutes, compared to less than 20 minutes for the corresponding HPLC method. nih.gov The development of a UPLC-Q-TOF-MS method for analyzing dipyridamole (B1670753) and its impurities highlights the advantages of shorter retention times and lower quantification limits. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is a "gold standard" for the identification of many substances. wikipedia.org For a compound to be analyzed by GC, it must be volatile and thermally stable. While some drugs require derivatization to increase their volatility, GC-MS can be a highly specific and sensitive method. mdpi.com

The application of GC-MS in the analysis of drugs of abuse is well-established, and its high specificity is crucial in forensic contexts. nih.gov Portable GC-MS systems are now available, allowing for field analysis of substances like synthetic opioids. nih.gov While direct applications for Dextrobupivacaine(1+) analysis are less common than LC methods due to its lower volatility, GC-MS could potentially be used after appropriate derivatization. However, the high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org

Interactive Table: GC-MS Components and Function

| Component | Function |

| Gas Chromatograph | Separates volatile compounds based on their boiling points and interaction with the stationary phase in a capillary column. wikipedia.org |

| Ionization Source | Fragments the separated compounds into ions (e.g., Electron Impact ionization). thermofisher.com |

| Mass Analyzer | Separates the ions based on their mass-to-charge ratio (e.g., Quadrupole, Ion Trap). thermofisher.com |

| Detector | Detects the separated ions and generates a signal that is proportional to the amount of the ion. |

Capillary Electrophoresis for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the chiral analysis of pharmaceuticals. mdpi.com It offers advantages such as high separation efficiency, speed, low consumption of reagents, and small sample requirements. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. mdpi.com

For the enantiomeric separation of Bupivacaine, CE methods have been developed using chiral selectors that are added to the background electrolyte. nih.govnih.gov Cyclodextrins (CDs) are commonly used chiral selectors in CE. mdpi.com A study demonstrated the successful separation of Bupivacaine enantiomers using human serum albumin (HSA) as a chiral selector. nih.gov Another study achieved the simultaneous separation of salbutamol (B1663637) and bupivacaine enantiomers using a dual mixture of neutral cyclodextrins. nih.gov The optimization of CE methods involves adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, temperature, and applied voltage. nih.gov

A validated CE method for the analysis of bupivacaine enantiomers in pharmaceutical preparations demonstrated its suitability for quality control due to its simplicity, accuracy, and reproducibility. nih.gov The limits of detection for bupivacaine enantiomers in one study were found to be 0.24 µg/mL. nih.gov

Sample Preparation Strategies for Research Applications

The accurate quantification of Dextrobupivacaine(1+) in biological matrices is critically dependent on the sample preparation strategy. The primary objectives of sample preparation are to remove interfering endogenous components, such as proteins and lipids, and to concentrate the analyte to a level suitable for instrumental analysis. The choice of method significantly impacts the reliability, sensitivity, and throughput of the entire analytical workflow. For Dextrobupivacaine(1+), a chiral compound often analyzed in the context of its enantiomeric counterpart, Levobupivacaine (B138063), the preparation must also ensure that the enantiomeric ratio is preserved. The most common biological matrix for pharmacokinetic studies is plasma. nih.gov The main techniques employed for the extraction of Dextrobupivacaine(1+) from these matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net

Protein Precipitation (PPT)

Protein precipitation is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. chromatographyonline.com The technique involves adding a precipitating agent to the biological sample (e.g., plasma) to denature and precipitate proteins, which can then be separated by centrifugation. rsc.orgnih.gov Organic solvents are common precipitating agents. nih.gov

Research Findings: Studies have shown that acetonitrile is a highly effective precipitating agent for bupivacaine analysis. nih.gov In one comparative study, acetonitrile demonstrated a protein precipitation efficiency of 94.87% from plasma, which was significantly higher than that achieved with methanol (83.80%) or ethanol (76.25%). nih.gov Furthermore, the recovery of bupivacaine was highest with acetonitrile, at 95.53%. nih.gov Another investigation found that while various protein precipitation techniques are effective, acetonitrile provided the best recovery (over 80%) and lowest variability for a cocktail of pharmaceutical compounds. nih.gov

A "solvent first" approach, where the precipitating solvent is added to the collection plate before the sample, has been shown to produce a cleaner filtrate compared to adding the sample first, thereby reducing matrix effects like ion suppression in mass spectrometry. nih.gov For high-throughput applications, protein precipitation is often performed in 96-well filter plates, which simplifies the process by combining precipitation and separation into a single step. chromatographyonline.com However, a potential issue with PPT is the dilution of the sample, which might be a concern for analytes at very low concentrations. mdpi.com Another consideration is the stability of metabolites; for instance, bupivacaine N-oxide showed 100% conversion to the parent drug in hemolyzed plasma when methanol was the precipitant, whereas acetonitrile resulted in less than 5% conversion. altasciences.com

Interactive Table: Comparison of Precipitating Agents for Bupivacaine Analysis

| Precipitating Agent | Protein Precipitation Efficiency (%) | Analyte Recovery (%) | Key Findings | Reference |

|---|---|---|---|---|

| Acetonitrile | 94.87 ± 0.93 | 95.53 ± 0.88 | Significantly higher precipitation and recovery compared to methanol and ethanol. | nih.gov |

| Methanol | 83.80 ± 1.31 | Not specified, but lower than ACN | Less effective at protein removal than acetonitrile. | nih.gov |

| Ethanol | 76.25 ± 1.94 | Not specified, but lower than ACN | Least effective of the three organic solvents tested. | nih.gov |

| Trichloroacetic Acid (TCA) | >92 (at 2:1 ratio to plasma) | Low and variable | Effective protein removal but can lead to low analyte recovery due to co-precipitation. | nih.govnih.gov |

| Zinc Sulfate | >91 (at 2:1 ratio to plasma) | Not specified | Effective protein removal. | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. nih.gov It is a classic and effective technique capable of producing very clean extracts. The process involves selecting an appropriate organic solvent and adjusting the pH of the aqueous sample to ensure the analyte is in a neutral, non-ionized state, which maximizes its partitioning into the organic phase. researchgate.net

Research Findings: For the analysis of bupivacaine enantiomers in human plasma, a liquid-liquid extraction method has been successfully applied. One validated LC-MS/MS method involved a preliminary deproteinization step with acetonitrile and water, followed by extraction with n-hexane under alkaline conditions. nih.gov Another study utilized a one-step extraction with a mixture of alcohol and hexane (B92381). researchgate.net A mixture of hexane and ethyl acetate (B1210297) (1:1, v/v) has also been used to extract bupivacaine from plasma samples before analysis. nih.gov The choice of solvent is critical; for instance, in the analysis of pramoxine (B177174) N-oxide, a related compound, using MTBE:hexane led to significant degradation (78% conversion), while chlorobutane was more protective of the analyte. altasciences.com Although LLE can provide high recovery and clean samples, it can be labor-intensive and difficult to automate, especially when compared to 96-well plate-based techniques. diva-portal.org

Interactive Table: LLE Parameters for Bupivacaine Analysis

| Biological Matrix | Extraction Solvent(s) | pH Condition | Key Findings | Reference |

|---|---|---|---|---|

| Human Plasma | n-Hexane (following PPT with ACN/water) | Alkaline | Used for enantioselective analysis of total and unbound concentrations by LC-MS/MS. | nih.gov |

| Human Plasma | Hexane / Ethyl Acetate (1:1, v/v) | Not specified | Samples vortexed for 5 minutes and centrifuged at 1200 x g for 5 minutes. | nih.gov |

| Human Plasma | Alcohol / Hexane mixture | Alkaline | A simple one-step extraction procedure was employed. | researchgate.net |

| Rat Urine | Chloroform | pH 10.0 (Sodium Bicarbonate Buffer) | Used for extraction prior to capillary electrophoresis analysis of bupivacaine and metabolites. | nih.gov |

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile sample preparation technique that can be easily automated. researchgate.netsigmaaldrich.com It operates on the principle of partitioning an analyte between a liquid sample and a solid sorbent packed in a cartridge or a well plate. sigmaaldrich.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of organic solvent, which also serves to concentrate the analyte. diva-portal.org

Research Findings: A variety of SPE sorbents have been utilized for bupivacaine extraction. An automated method using a LiChrocart pre-column reported recoveries of 96.7%. nih.gov Another study compared different reversed-phase sorbents (C2, C8, C18, and a hydroxylated polystyrene-divinylbenzene copolymer, ENV+) and found recoveries of 95% for bupivacaine using the optimized procedure. oup.com

A particularly promising approach for chiral compounds like Dextrobupivacaine(1+) is the use of Molecularly Imprinted Polymers (MIPs) as the SPE sorbent. nih.gov MIPs are custom-synthesized polymers with binding sites designed to be highly selective for a specific target molecule. nih.govresearchgate.net Research has demonstrated that MIP-based SPE of bupivacaine from human plasma results in significantly cleaner chromatograms compared to both LLE and conventional C18-based SPE. rsc.org Using a structural analogue as the template during polymer synthesis can yield a sorbent that efficiently extracts the analyte while avoiding interference from template leakage. rsc.org Studies using MIPs for local anesthetics have reported recoveries ranging from 60% to 80%. nih.gov

A miniaturized version of SPE, known as Microextraction in Packed Syringe (MEPS) , has also been developed. diva-portal.org In MEPS, a small amount of sorbent (~1 mg) is packed into a syringe, allowing for the rapid, automated online cleanup of small sample volumes (e.g., 25 µL of whole blood), with the sorbent being reusable for up to 100 extractions. diva-portal.orgresearchgate.net

Interactive Table: SPE Strategies for Bupivacaine Analysis

| SPE Technique | Sorbent Material | Biological Matrix | Recovery (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Automated SPE | LiChrocart | Human Plasma | 96.7 | Fully automated system with column-switching and UV detection. | nih.gov |

| Reversed-Phase SPE | C2, C8, C18, ENV+ | Human Plasma | 95 (Bupivacaine) | Optimized procedure also yielded high recoveries for metabolites (82-85%). | oup.com |

| Integrated SPE-LC | TSK-ODS (protein-coated) | Human Serum | 96.48 - 98.81 | Method involved direct injection of serum onto a single protein-coated column. | researchgate.net |

| MIP-SPE | Pentycaine-imprinted polymer | Human Plasma | Not specified | Produced distinctly cleaner extracts than LLE and C18-SPE. | rsc.org |

| MIP-MEPS | Pentycaine-imprinted polymer | Human Plasma, Urine | 60 - 80 | Linearity in the range of 5.0–2000 nM. | nih.gov |

| MEPS | Not specified | Whole Blood | 85 - 97 (accuracy) | Rapid, automated online method for local anesthetics. | researchgate.net |

Interactions of Dextrobupivacaine 1+ with Other Chemical Entities Academic/mechanistic Focus

Influence on the Molecular Disposition of Co-Administered Compounds (In Vitro/Theoretical)

The disposition of Dextrobupivacaine(1+) and its potential to alter the disposition of co-administered drugs are significantly influenced by interactions with plasma proteins. Dextrobupivacaine(1+), the R-(+)-enantiomer of bupivacaine (B1668057), binds extensively to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and, to a lesser extent, human serum albumin (HSA). nih.govresearchgate.net This binding is stereoselective, meaning the R-(+)- and S-(-)-enantiomers (Levobupivacaine) exhibit different binding characteristics. nih.gov

In vitro studies using ultrafiltration have demonstrated that the binding of bupivacaine enantiomers to AAG is characterized by high affinity and low capacity, while binding to albumin has lower affinity but higher capacity. nih.govresearchgate.net At clinical concentrations below 40 µM, Dextrobupivacaine(1+) shows a lower free fraction in plasma compared to its S-(-) counterpart, indicating tighter binding. nih.gov However, at higher concentrations (above 60 µM), the S-(-) enantiomer exhibits greater binding to AAG. nih.gov These complex interactions are further influenced by allosteric cooperativity, where the binding of one enantiomer can affect the subsequent binding of another molecule to the same protein. nih.gov

Theoretically, this competitive and stereoselective binding can alter the molecular disposition of other co-administered compounds that also bind to AAG or albumin. If Dextrobupivacaine(1+) displaces another drug from its protein binding sites, it will increase the free (unbound) plasma concentration of that drug. This elevation in the unbound fraction can alter the drug's availability to its target tissues and its clearance rate, which is particularly significant for drugs with a narrow therapeutic window. While the dissociation of bupivacaine from AAG is rapid (half-time of ~0.06 seconds), suggesting that equilibrium binding may not fully predict bioavailability, the initial competition for binding sites remains a critical factor in drug-drug interactions at the disposition level. esmed.org

Stereoselective Binding Competition at Receptor Sites (In Vitro)

Dextrobupivacaine(1+) and its S-(-) enantiomer, Levobupivacaine (B138063), primarily exert their local anesthetic effect by blocking voltage-gated sodium channels. However, extensive in vitro research has revealed significant stereoselectivity in their interactions with various ion channels, which underpins the differences in their biological profiles. google.com

Dextrobupivacaine(1+) demonstrates a higher potency and affinity for cardiac sodium channels compared to Levobupivacaine. google.comnih.gov This increased affinity is associated with a more potent block of sodium channel currents. Similarly, Dextrobupivacaine(1+) exhibits a more pronounced inhibitory effect on cardiac potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channel, which is crucial for cardiac repolarization. researchgate.net In contrast, studies on cloned human heart potassium and sodium channels have shown Levobupivacaine to be less potent. anesthesiologypaper.com

In vitro studies on various ligand-gated ion channels expressed in Xenopus oocytes revealed that both enantiomers of bupivacaine antagonize nicotinic acetylcholine, N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine(3A) (5-HT(3A)) receptors in a concentration-dependent manner, with similar potencies. nih.gov However, a notable difference was observed at GABA(A) receptors, where Dextrobupivacaine(1+) was a less potent antagonist than Levobupivacaine. nih.gov This suggests that while stereoselectivity is pronounced at cardiac ion channels, it may be less significant at certain neuronal ligand-gated channels. nih.gov

The table below summarizes the comparative inhibitory effects of Dextrobupivacaine(1+) and Levobupivacaine on different ion channels based on in vitro findings.

| Receptor/Ion Channel | Dextrobupivacaine(1+) Effect | Levobupivacaine Effect | Key Finding |

| Cardiac Sodium Channels | Higher affinity and more potent block. google.comnih.gov | Lower affinity and less potent block. nih.govsci-hub.se | Dextrobupivacaine(1+) shows greater potency, contributing to its higher cardiotoxic potential. google.com |

| hERG Potassium Channels | Less potent block. researchgate.net | More potent block (~2-fold higher than Dextrobupivacaine). researchgate.netresearchgate.net | Block is stereoselective, with Levobupivacaine being a more potent hERG inhibitor. researchgate.net |

| GABA(A) Receptors | Less potent antagonist. nih.gov | More potent antagonist. nih.gov | Stereoselective difference observed in antagonism. nih.gov |

| Nicotinic Acetylcholine Receptors | Similar antagonist potency. nih.gov | Similar antagonist potency. nih.gov | No significant stereoselectivity observed. nih.gov |

| NMDA Receptors | Similar antagonist potency. nih.gov | Similar antagonist potency. nih.gov | No significant stereoselectivity observed. nih.gov |

| 5-HT(3A) Receptors | Similar antagonist potency. nih.gov | Similar antagonist potency. nih.gov | No significant stereoselectivity observed. nih.gov |

Theoretical Synergistic or Antagonistic Interactions at a Molecular Level

At a molecular level, Dextrobupivacaine(1+) can theoretically engage in both synergistic and antagonistic interactions with other chemical entities. These interactions are primarily dictated by its effects on ion channels and other receptors.

Antagonistic Interactions: Conversely, molecular antagonism is also plausible. A compound could act as an antagonist by:

Competitive Binding: Directly competing for the same binding site on the sodium channel, thereby reducing the binding of Dextrobupivacaine(1+).

Allosteric Modulation: Binding to a different site on the receptor and inducing a conformational change that lowers the affinity of the primary binding site for Dextrobupivacaine(1+).

Opposing Physiological Effects: A drug that enhances the activity of potassium channels could counteract the inhibitory effects of Dextrobupivacaine(1+) on these channels, thereby mitigating its impact on cardiac repolarization.

In vitro studies have shown that local anesthetics can interfere with synaptic transmission by inhibiting presynaptic calcium channels in addition to their primary effect on sodium channels. anesthesiologypaper.com An agent that specifically enhances calcium influx could theoretically antagonize this secondary effect of Dextrobupivacaine(1+).

Impact on Cellular Absorption and Accumulation in Preclinical Models

The physicochemical properties of Dextrobupivacaine(1+)—namely its lipophilicity and its pKa of approximately 8.1—govern its ability to cross cell membranes and accumulate within cells. sci-hub.se As a weak base, Dextrobupivacaine(1+) exists in both an uncharged (lipid-soluble) and a charged (water-soluble) form at physiological pH. The uncharged form readily diffuses across the lipid bilayer of cell membranes.

Once inside the relatively acidic environment of the cell cytoplasm, and particularly within acidic organelles like lysosomes, the equilibrium shifts towards the charged, protonated form (Dextrobupivacaine(1+)). This charged form is less membrane-permeable and becomes "trapped" inside the cell, a phenomenon known as ion trapping . This intracellular accumulation is essential for its anesthetic action, as the binding site for local anesthetics on the voltage-gated sodium channel is located on the intracellular side of the membrane.

Preclinical models suggest that this accumulation process can impact the cellular absorption of other co-administered compounds. If another drug shares similar physicochemical properties (i.e., is also a lipophilic weak base), it may compete for the same diffusion and trapping pathways. Furthermore, the high intracellular concentration of Dextrobupivacaine(1+) could theoretically alter the intracellular environment, for instance by affecting the pH of certain organelles, which could in turn influence the accumulation of other pH-sensitive compounds. Some local anesthetics have been shown to induce apoptosis in vitro through mechanisms involving mitochondrial injury and the activation of caspases, suggesting that high intracellular accumulation can lead to significant cellular stress, which could broadly affect cellular transport and processing of other substances. uva.nl

Emerging Research Frontiers and Methodological Advancements for Dextrobupivacaine 1+

Development of Novel Spectroscopic Probes for Molecular Interactions

The elucidation of a drug's mechanism of action is fundamentally dependent on understanding its interactions with biological molecules. For Dextrobupivacaine(1+), novel spectroscopic probes are being developed to visualize and quantify these interactions with high sensitivity and spatiotemporal resolution. rsc.org These probes are often designed with photophysical mechanisms, such as charge transfer or photo-induced electron transfer, that result in a distinct spectroscopic signal change upon interaction with the target molecule. rsc.org

One promising approach involves the use of fluorescent amino acids, like 4-cyanotryptophan, which can be incorporated into proteins to report on their local environment and hydration status. upenn.edu This allows for the site-specific monitoring of conformational changes in ion channels or receptors upon binding of Dextrobupivacaine(1+). Another strategy is the development of spectroscopic probes with changeable π-conjugated systems, which can lead to significant and predictable alterations in their spectroscopic signals upon reacting with or binding to the analyte. rsc.org These advanced probes are moving beyond simple binding assays to provide dynamic information about the conformational landscape of both the drug and its target.

Recent research has also focused on the interactions of local anesthetics with lipid membranes, which can be investigated using techniques like deuterium (B1214612) nuclear magnetic resonance with specifically deuterated anesthetics and lipids. science.gov Such studies provide detailed information on the partitioning and orientation of Dextrobupivacaine(1+) within the cell membrane, a critical factor in its anesthetic activity.

Microfluidic Platforms for High-Throughput Screening of Enantiomers

The separation and analysis of enantiomers is a critical challenge in pharmaceutical research, as different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Microfluidic technologies have emerged as powerful tools for the high-throughput screening (HTS) of chiral compounds like Dextrobupivacaine(1+). d-nb.infonih.gov These platforms offer significant advantages over traditional methods, including reduced sample and reagent consumption, faster analysis times, and the potential for massive parallelization. d-nb.infomdpi.com

Droplet-based microfluidics, in particular, allows for the encapsulation of single cells or reactions in picoliter-volume droplets, creating millions of isolated microreactors for screening. d-nb.info This technology can be coupled with various detection methods, including fluorescence-based assays, to rapidly assess the effects of Dextrobupivacaine(1+) and its enantiomer, Levobupivacaine (B138063), on cellular function. Furthermore, microfluidic devices can be designed for the chiral separation of molecules based on their differential transport properties in flows with varying vorticity, offering a novel approach to enantiomer separation. aps.org

The integration of microfluidics with other analytical techniques, such as mass spectrometry, provides a powerful platform for pharmacokinetic studies of bupivacaine (B1668057) enantiomers. mdpi.com For instance, liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed for the sensitive analysis of total and unbound concentrations of bupivacaine enantiomers in plasma. nih.gov

Table 1: Comparison of High-Throughput Screening Platforms

| Platform | Advantages | Disadvantages | Throughput |

| Microtiter Plates | Well-established, compatible with standard lab equipment | Higher reagent consumption, potential for evaporation | Thousands of tests per day |

| Microfluidic Arrays | Low sample volume, high level of integration | Complex fabrication, potential for channel clogging | High |

| Droplet Microfluidics | Extremely high throughput, minimal reagent use, single-cell analysis | Requires specialized equipment, potential for droplet coalescence | Millions of tests per day |